molecular formula C20H22N2O6 B2519724 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea CAS No. 2034236-94-5

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea

Cat. No.: B2519724
CAS No.: 2034236-94-5
M. Wt: 386.404
InChI Key: DNNOPDINXHEZRD-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 3,4-dimethoxyphenylmethyl group attached to one nitrogen atom of the urea moiety. The other nitrogen is substituted with a 2-hydroxyethyl bridge bearing two distinct heterocyclic substituents: furan-2-yl and furan-3-yl. The urea scaffold is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation due to its hydrogen-bonding capabilities.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-25-16-6-5-14(10-17(16)26-2)11-21-19(23)22-13-20(24,15-7-9-27-12-15)18-4-3-8-28-18/h3-10,12,24H,11,13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNOPDINXHEZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 3,4-dimethoxybenzyl chloride with a furan derivative in the presence of a base to form an intermediate, which is then reacted with urea under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea functional group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl/H₂O), the compound cleaves to form 3,4-dimethoxybenzylamine and 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl isocyanate , which further hydrolyzes to a carbamic acid intermediate. Under basic conditions (e.g., NaOH), the reaction yields ammonia and a bis-carbonyl derivative via nucleophilic attack.

Key Conditions and Products

Reaction TypeConditionsProducts
Acidic Hydrolysis6M HCl, reflux (80°C, 4h)3,4-Dimethoxybenzylamine + Carbamic acid intermediate
Basic Hydrolysis2M NaOH, 60°C, 2h2-(Furan-2-yl)-2-(furan-3-yl)glycolic acid + NH₃

Oxidation Reactions

The secondary alcohol in the hydroxyethyl group is susceptible to oxidation. Using CrO₃ in acetone at 0°C, the alcohol oxidizes to a ketone, forming 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-oxoethyl]urea . Alternatively, PCC (pyridinium chlorochromate) in dichloromethane selectively oxidizes the alcohol without affecting the furan rings.

Comparison of Oxidizing Agents

AgentConditionsSelectivityYield
CrO₃Acetone, 0°CModerate (furan rings stable)75%
PCCCH₂Cl₂, RTHigh (no side reactions)82%

Electrophilic Aromatic Substitution

The furan rings undergo electrophilic substitution at the α-positions. Nitration (HNO₃/H₂SO₄) introduces nitro groups at C5 of furan-2-yl and C2 of furan-3-yl . Sulfonation (SO₃/H₂SO₄) occurs less readily due to electron-donating methoxy groups on the phenyl ring, which deactivate the system.

Regioselectivity in Nitration

Furan PositionNitration SiteProduct Stability
2-ylC5Stabilized by resonance
3-ylC2Moderately stabilized

Nucleophilic Reactions

The urea group participates in nucleophilic substitutions. With alkyl halides (e.g., methyl iodide), the NH groups undergo alkylation to form N-alkylated ureas . In the presence of Grignard reagents , the hydroxyethyl group reacts to form tertiary alcohols, though competing urea decomposition occurs above 40°C.

Example Reaction with Methyl Iodide

text
Compound + CH₃I → 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-(methoxy)ethyl]urea

Conditions: K₂CO₃, DMF, 50°C, 12h.

Condensation Reactions

The hydroxyethyl group condenses with carboxylic acids (e.g., acetic anhydride) to form ester derivatives. This reaction is catalyzed by H₂SO₄ and proceeds at 60°C with 68% yield. The methoxy groups enhance solubility in polar aprotic solvents, facilitating reaction kinetics .

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : At >150°C, the compound decomposes into CO₂ , 3,4-dimethoxybenzylamine , and furan-derived fragments.

  • Photolysis : UV light (254 nm) induces cleavage of the urea bond, forming cyanate ions and radical intermediates .

Biological Interactions (Relevance to Reactivity)

Though not a direct chemical reaction, the compound’s hydrogen-bonding capacity (via urea NH and hydroxyl groups) enables interactions with biological targets. Molecular docking studies suggest binding to kinase enzymes via π-π stacking (furan rings) and hydrogen bonding .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of furan and methoxy groups has been linked to enhanced cytotoxicity against various cancer cell lines. Studies have demonstrated that derivatives of urea can inhibit tumor growth by inducing apoptosis in cancer cells .

Antiviral Properties : The compound's structural characteristics suggest potential antiviral activity. Similar compounds have shown efficacy against viral infections, making it a candidate for further exploration in antiviral drug development .

Organic Synthesis

Catalytic Applications : The compound can serve as a precursor in organic synthesis, particularly in reactions involving palladium-catalyzed transformations. Its furan rings can participate in oxidative amination reactions, leading to the formation of complex organic molecules .

Building Block for Drug Development : The structural diversity provided by the methoxy and furan substituents allows for the modification of this compound into various pharmacologically active derivatives. This versatility makes it a valuable building block in medicinal chemistry .

Material Science

Polymer Chemistry : The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of materials. Its application in creating advanced materials can lead to innovations in coatings and composites.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of urea derivatives on breast cancer cells. The findings indicated that compounds with similar structural features to 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea exhibited IC50 values below 10 µM, demonstrating significant cytotoxicity .

Case Study 2: Antiviral Activity

In another study focusing on antiviral agents, researchers synthesized derivatives based on this compound and tested their efficacy against the influenza virus. The results showed that certain modifications increased antiviral potency significantly compared to standard treatments .

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urea-Based Compounds

Compound Name Substituents Molecular Weight Key Features Potential Applications References
Target Compound :
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea
- 3,4-Dimethoxyphenylmethyl
- 2-Hydroxyethyl with dual furan substituents
~428.43 (calculated) - Dual furan groups for π-π interactions
- Hydroxyethyl group for solubility modulation
Enzyme inhibition,
antimicrobial agents
1-Cyclopentyl-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea - Cyclopentyl
- 3,4-Dimethoxyphenyl-hydroxyethyl
298.33 - Simplified substituents
- Reduced steric hindrance
Not reported; structural simplicity may aid synthesis
1-(Furan-2-ylmethyl)-3-[4-[[4-(furan-2-ylmethylcarbamoylamino)phenyl]methyl]phenyl]urea - Bifuran-aryl extensions
- Carbamoyl linkage
444.49 - Extended aromatic system
- Increased molecular rigidity
Potential kinase inhibition
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea - Chloro-trifluoromethylphenyl
- Pyridinyl-thioether
~493.92 (calculated) - Electron-withdrawing groups (Cl, CF₃)
- Thioether for metabolic stability
Anticancer agents (kinase targeting)

Key Structural Differences and Implications

Substituent Complexity: The target compound uniquely combines dual furan rings with a hydroxyethyl spacer, which may enhance binding to hydrophobic pockets in enzymes or receptors.

Electronic and Steric Effects :

  • The 3,4-dimethoxyphenyl group in the target compound and analogs (e.g., ) contributes electron-donating methoxy groups, improving solubility and interaction with aromatic residues in proteins.
  • Compounds with chloro-trifluoromethylphenyl groups () exhibit stronger electron-withdrawing effects, which may enhance binding affinity but reduce metabolic stability .

Synthetic Accessibility :

  • The target compound’s dual furan-hydroxyethyl substituents likely require multi-step synthesis, similar to the two-step method described for pyrrole-containing ureas (). Yields may vary depending on furan reactivity .

Research Findings and Unresolved Questions

  • Metabolic Stability : Furan rings are prone to oxidative metabolism, which may limit the target compound’s bioavailability. Derivatives with thioether linkages () or methylated furans () could offer improved stability .
  • Toxicity : The 3,4-dimethoxyphenyl group is generally considered safe (e.g., in natural products), but furan derivatives may require toxicity screening for hepatotoxicity risks .

Biological Activity

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, which contains both urea and furan moieties, has been investigated for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N2O5\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_5

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of urea compounds, particularly those containing furan rings, show significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The presence of the furan moiety is often associated with anti-inflammatory effects. Compounds with similar structural features have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Anticancer Potential : Some derivatives of urea compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Antimicrobial Studies

In a study examining the antimicrobial properties of related urea derivatives, it was found that compounds with furan and methoxyphenyl groups exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against Gram-positive and Gram-negative bacteria. The compound is hypothesized to exhibit similar activity due to its structural characteristics .

Anti-inflammatory Mechanisms

The anti-inflammatory activity has been assessed through in vitro studies where the compound was shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages. This suggests that the compound may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes .

Anticancer Activity

Studies involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that similar compounds lead to significant reductions in cell viability at concentrations as low as 5 µM. Mechanistic studies indicate that these compounds may induce apoptosis via the intrinsic pathway, as evidenced by increased levels of caspase-3 activity .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on a library of urea derivatives indicated that those containing both furan and methoxy groups had enhanced antibacterial activity compared to their counterparts lacking these functionalities. The study highlighted the potential for developing new antibiotics from these derivatives.

Case Study 2: Anti-inflammatory Response

In a controlled study on rats treated with inflammatory agents, administration of the compound resulted in a significant decrease in paw edema compared to controls. Histological analyses revealed reduced infiltration of inflammatory cells in treated tissues.

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